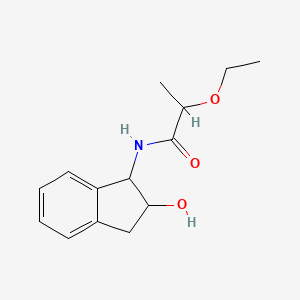
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, also known as PHIPP, is a small molecule compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including cancer research and drug development. PHIPP is a synthetic compound that was first synthesized in 2008 by a group of researchers led by Dr. Paul S. Charifson at the Novartis Institutes for Biomedical Research. Since then, several studies have been conducted to explore the various aspects of PHIPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves its binding to the ERα and preventing it from activating genes that promote cancer cell growth. This compound binds to the ligand-binding domain of the ERα and stabilizes it in a conformation that prevents the binding of coactivators that are required for the activation of target genes. This results in the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In breast cancer cells, this compound has been shown to inhibit the expression of genes that are involved in cell cycle progression and DNA replication, such as cyclin D1, cyclin E, and proliferating cell nuclear antigen (PCNA). It also induces the expression of genes that are involved in cell death, such as Bax and caspase-3.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its specificity for the ERα. This compound binds to the ERα with high affinity and selectivity, which makes it a useful tool for studying the role of this protein in cancer and other diseases. Another advantage of this compound is its synthetic accessibility, which allows for the synthesis of large quantities of the compound for use in various experiments.
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies before it can be used in clinical trials.
Future Directions
There are several future directions for the research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Some of the specific areas of research that could be explored include:
- The synthesis and evaluation of this compound derivatives with improved solubility, bioavailability, and selectivity for the ERα.
- The evaluation of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases.
- The identification of the molecular targets of this compound and the elucidation of its mechanism of action at the molecular level.
- The evaluation of the potential synergistic effects of this compound with other drugs or therapies for cancer and other diseases.
- The evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has potential applications in various fields of scientific research, including cancer research and drug development. This compound inhibits the growth of cancer cells by targeting the ERα and preventing it from activating genes that promote cancer cell growth. While this compound has several advantages for use in lab experiments, such as its specificity for the ERα and its synthetic accessibility, it also has limitations, such as its low solubility and potential toxicity. There are several future directions for research on this compound, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level.
Synthesis Methods
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with 2,3-dihydro-1H-inden-2-ol in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 2-(1-phenylethylidene)-2,3-dihydro-1H-inden-1-one, which is then reacted with guanidine hydrochloride in the presence of triethylamine and acetonitrile to form the final product, this compound. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to have potential applications in various fields of scientific research, including cancer research, drug development, and neurobiology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by targeting the estrogen receptor alpha (ERα), a protein that is overexpressed in many types of cancer. This compound binds to the ERα and prevents it from activating genes that promote cancer cell growth.
In drug development, this compound has been used as a lead compound for the development of new drugs that target the ERα. Several derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of cancer cells. Some of these derivatives have shown promising results in preclinical studies and are currently being evaluated in clinical trials.
properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-17-10-14-8-4-5-9-16(14)18(17)23-20(25)15-11-21-19(22-12-15)13-6-2-1-3-7-13/h1-9,11-12,17-18,24H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFAPHVFXAQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CN=C(N=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
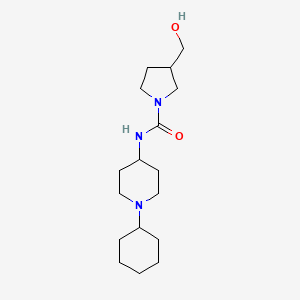
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)

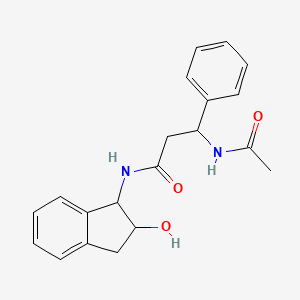
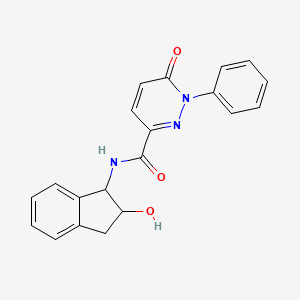
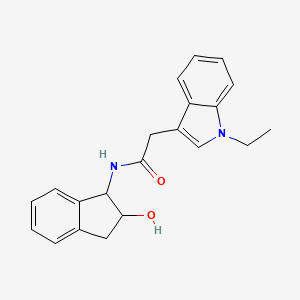
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)
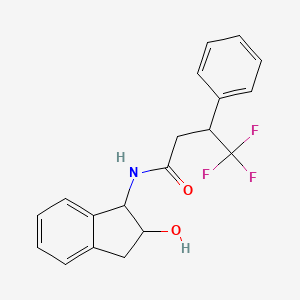
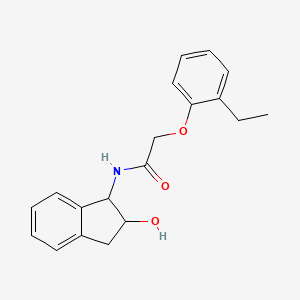
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
